

# Imidaprilat-d3: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Imidaprilat-d3	
Cat. No.:	B13442831	Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an indepth look at the core technical aspects of **Imidaprilat-d3**, the deuterated form of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

### **Core Compound Data**

**Imidaprilat-d3** is a stable isotope-labeled version of Imidaprilat, which is primarily used as an internal standard in pharmacokinetic and metabolic studies. The deuteration provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification in complex biological matrices.

Property	Value	Citations
CAS Number	1356019-69-6	[1][2]
Molecular Weight	380.41 g/mol	[3][4]
Molecular Formula	C18H20D3N3O6	[2][3]

## **Mechanism of Action and Signaling Pathways**

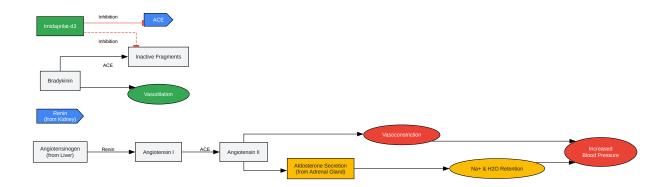
Imidapril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Imidaprilat.[2] [5] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[5][6]



# Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[6] Imidaprilat's primary mechanism of action is the competitive inhibition of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[5] This inhibition leads to several downstream effects:

- Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a lowering of blood pressure.
- Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By inhibiting angiotensin II production, Imidaprilat indirectly reduces aldosterone secretion, leading to decreased sodium and water retention by the kidneys.[5][6]
- Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a
  potent vasodilator. Inhibition of ACE by Imidaprilat leads to an accumulation of bradykinin,
  which further contributes to the antihypertensive effect.





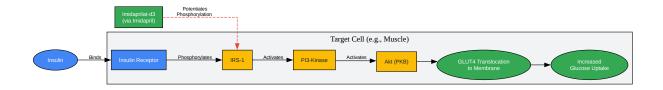
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Imidaprilat's inhibition of ACE in the RAAS pathway.

## **Modulation of Insulin Signaling**

Recent studies have suggested that ACE inhibitors like Imidapril may also improve insulin sensitivity. The proposed mechanism involves the enhancement of the insulin signaling pathway, potentially through the following actions:

- Increased IRS-1 Tyrosine Phosphorylation: Imidapril treatment has been shown to enhance the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) in muscle tissue.
- Enhanced PI3-Kinase Activity: This is followed by an increase in the activity of Phosphatidylinositol 3-kinase (PI3K) associated with IRS-1.
- Improved Glucose Uptake: The activation of the PI3K/Akt pathway is a crucial step in the translocation of GLUT4 glucose transporters to the cell membrane, leading to increased glucose uptake by cells.



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Modulation of the insulin signaling pathway by Imidaprilat.

# **Experimental Protocols**



# Determination of Imidaprilat in Human Plasma by HPLC-MS/MS

This method provides a sensitive and specific assay for the quantification of Imidaprilat in human plasma.

- 1. Sample Preparation:
- · Deproteinize plasma samples.
- Isolate Imidaprilat and an appropriate internal standard (e.g., a stable isotope-labeled analog) using solid-phase extraction (SPE) with a suitable cartridge.
- Elute the analytes from the SPE cartridge.
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- 2. HPLC Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: Typically 5-20 μL.
- 3. MS/MS Detection:
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion pairs for Imidaprilat and the internal standard should be optimized.
- 4. Quantification:



- A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- The concentration of Imidaprilat in the plasma samples is determined from the calibration curve.

### In Vitro ACE Inhibitory Activity Assay

This protocol can be used to determine the inhibitory effect of Imidaprilat on ACE activity.

- 1. Reagents:
- Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).
- ACE substrate, such as Hippuryl-His-Leu (HHL) or a fluorogenic substrate.
- Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 8.3) containing NaCl and ZnCl2.
- Imidaprilat solution at various concentrations.
- Stopping reagent (e.g., HCl or a specific reagent for the chosen substrate).
- Detection reagent (if required for the chosen substrate).
- 2. Assay Procedure:
- Pre-incubate the ACE enzyme with different concentrations of Imidaprilat (or a control vehicle) in the assay buffer for a defined period.
- Initiate the enzymatic reaction by adding the ACE substrate.
- Incubate the reaction mixture at 37°C for a specific time.
- Stop the reaction by adding the stopping reagent.
- Measure the product of the reaction. This can be done by:
  - Spectrophotometry: Measuring the absorbance of the product (e.g., hippuric acid from HHL).

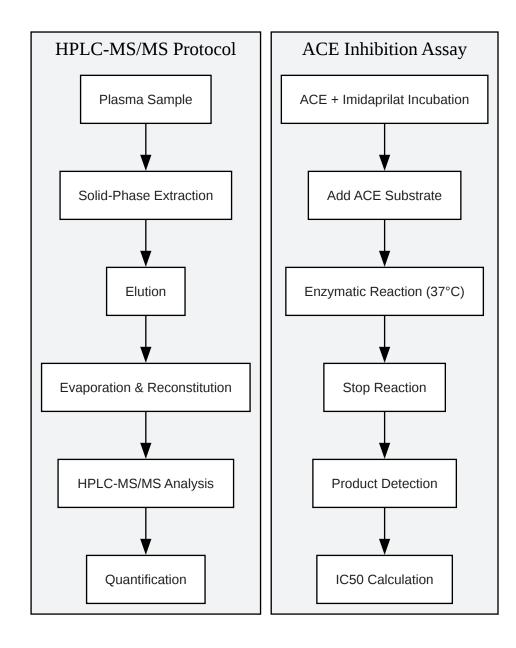






- Fluorometry: Measuring the fluorescence of the product from a fluorogenic substrate.
- HPLC: Separating and quantifying the product.
- 3. Data Analysis:
- Calculate the percentage of ACE inhibition for each concentration of Imidaprilat compared to the control.
- Determine the IC<sub>50</sub> value (the concentration of Imidaprilat that inhibits 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.





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Workflow for analytical and activity assessment protocols.

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